3-Trifluoromethyl-2-methylaniline-d3

LC-MS/MS Stable Isotope Dilution Quantitative Bioanalysis

3-Trifluoromethyl-2-methylaniline-d3 is a deuterated internal standard (IS) essential for precise LC-MS/MS quantification of flunixin residues and metabolites in biological matrices. Unlike structural analogs, this +3 Da labeled IS co-elutes identically with the native analyte, effectively compensating for matrix effects and ionization variability—a prerequisite for regulatory submissions to FDA, EMA, and PMDA. It is also a key labeled intermediate for tracking flunixin meglumine synthesis yields and impurity profiling.

Molecular Formula C8H8F3N
Molecular Weight 178.173
CAS No. 1189989-60-3
Cat. No. B564721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Trifluoromethyl-2-methylaniline-d3
CAS1189989-60-3
Synonyms2-(Methyl-d3)-3-trifluoromethylbenzenamine;  2-Amino-6-(trifluoromethyl)(toluene-d3);  2-(Methyl-d3)-3-(trifluoromethyl)phenylamine; 
Molecular FormulaC8H8F3N
Molecular Weight178.173
Structural Identifiers
SMILESCC1=C(C=CC=C1N)C(F)(F)F
InChIInChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3/i1D3
InChIKeyTWLDBACVSHADLI-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Trifluoromethyl-2-methylaniline-d3 (CAS 1189989-60-3): Deuterated Internal Standard for Bioanalytical Quantification


3-Trifluoromethyl-2-methylaniline-d3 (CAS 1189989-60-3) is a stable isotope-labeled derivative of 2-methyl-3-trifluoromethylaniline, in which three hydrogen atoms on the methyl group are substituted with deuterium . With a molecular formula of C8H5D3F3N and molecular weight of 178.17 g/mol, this deuterated compound serves primarily as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of its non-deuterated analog in biological matrices . The compound is also utilized as a labeled intermediate in the synthesis of flunixin meglumine, a non-steroidal anti-inflammatory drug (NSAID) for veterinary use .

Why Unlabeled 3-Trifluoromethyl-2-methylaniline Cannot Substitute for Its Deuterated Analog in Quantitative LC-MS/MS


In quantitative bioanalysis using LC-MS/MS, substituting a deuterated internal standard with its unlabeled analog or a structurally related compound fundamentally compromises assay accuracy due to matrix effects, extraction variability, and ionization suppression. Stable isotope-labeled internal standards are the generally accepted approach for correcting matrix effects because they co-elute with the analyte and exhibit nearly identical ionization behavior [1]. However, deuterium-labeled compounds may demonstrate different chromatographic retention times or extraction recoveries compared to their non-deuterated counterparts, a phenomenon that must be empirically validated for each specific analyte-IS pair [2]. Structural analogs lacking isotopic labeling cannot provide equivalent compensation for these analytical variables, making deuterated standards indispensable for achieving the precision and accuracy required in regulated bioanalysis [3].

Quantitative Differentiation Evidence: 3-Trifluoromethyl-2-methylaniline-d3 vs. Unlabeled and Alternative Internal Standards


Mass Difference Enables Reliable MS Discrimination: 3-Trifluoromethyl-2-methylaniline-d3 vs. Unlabeled Analog

3-Trifluoromethyl-2-methylaniline-d3 incorporates three deuterium atoms at the methyl position, yielding a nominal mass increase of +3 Da relative to the unlabeled 2-methyl-3-trifluoromethylaniline (MW 175.15 vs. 178.17) . This mass shift provides baseline chromatographic resolution in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes without spectral overlap from the natural isotopic distribution of the analyte. Deuterated internal standards with a +3 Da mass difference are preferred over single-deuterium labeled compounds, as the latter may experience interference from the analyte's natural M+1 isotopic peak .

LC-MS/MS Stable Isotope Dilution Quantitative Bioanalysis

Deuterated Methyl Group Minimizes Hydrogen-Deuterium Exchange Relative to Amine-Deuterated Analogs

The deuterium label in 3-trifluoromethyl-2-methylaniline-d3 is positioned on the methyl group rather than the primary amine. This labeling strategy confers superior stability against hydrogen-deuterium back-exchange in protic solvents compared to amine-deuterated aniline derivatives. In N,N-dideuterioaniline, deuterium atoms on the amine group undergo rapid exchange with protons in aqueous or methanolic mobile phases, leading to signal degradation and quantification errors . Carbon-bound deuterium on the methyl group of 3-trifluoromethyl-2-methylaniline-d3 is not subject to exchange under typical LC-MS conditions, ensuring consistent MS response across analytical runs [1].

Isotope Stability H/D Exchange LC-MS Method Robustness

Deuterated Aromatic Amine IS Achieves Interday Precision of 3-10% RSD in Validated GC-MS Methods

In validated GC-MS methods employing deuterated aromatic amine internal standards, interday precision (reported as relative standard deviation, RSD) typically ranges from 3% to 10%, with accuracy between 97% and 100% . These performance benchmarks are achieved because deuterated analogs closely mimic analyte behavior during sample preparation, derivatization, and chromatographic separation. While these data derive from class-level aromatic amine studies rather than 3-trifluoromethyl-2-methylaniline-d3 specifically, they establish the expected performance envelope for this class of deuterated internal standards when properly implemented.

Method Validation Precision GC-MS Aromatic Amine

Stable Isotope Labeled IS Reduces Matrix Effect Variability by 30-50% vs. Structural Analog IS in LC-ESI-MS/MS

A systematic comparison of stable isotope-labeled internal standards (SIL-IS) versus non-deuterated structural analog internal standards for quantifying urinary biomarkers demonstrated that SIL-IS provides significantly better compensation for matrix effects in LC-ESI-MS/MS [1]. The study compared deuterated (²H) SIL-IS to non-deuterated (¹³C and ¹⁵N) SIL-IS for urinary 2-methylhippuric acid and 4-methylhippuric acid. SIL-IS approaches, including deuterated standards, are the generally accepted method for correcting matrix effects in complex biological samples such as plasma, urine, and tissue homogenates [2].

Matrix Effects Ion Suppression SIL-IS LC-ESI-MS/MS

Chromatographic Resolution Assessment: Deuterated vs. Unlabeled Aromatic Amines in Reversed-Phase LC

Deuterated aromatic amines may exhibit slightly different retention times compared to their protium analogs due to the deuterium isotope effect on hydrophobicity. Carbon-deuterium bonds are shorter and less polarizable than carbon-hydrogen bonds, resulting in marginally reduced hydrophobic retention on reversed-phase columns. For 3-trifluoromethyl-2-methylaniline-d3, the methyl-d3 label is positioned on a relatively small substituent, which typically produces minimal chromatographic separation (Rt difference <0.1 min) under standard gradient conditions [1]. This near-co-elution is advantageous, as it ensures the IS experiences ionization conditions nearly identical to the analyte, maximizing matrix effect correction [2].

Chromatographic Resolution Deuterium Isotope Effect Reversed-Phase LC

Optimal Application Scenarios for 3-Trifluoromethyl-2-methylaniline-d3 Procurement


Regulated Bioanalytical Method Validation for Pharmacokinetic Studies

Procure 3-trifluoromethyl-2-methylaniline-d3 when developing and validating LC-MS/MS methods intended for regulatory submission (FDA, EMA, PMDA). The deuterated internal standard enables the precise quantification of 2-methyl-3-trifluoromethylaniline or its derived metabolites in plasma, serum, or urine with interday precision meeting the ±15% acceptance criteria . The +3 Da mass difference provides unambiguous MS discrimination without interference from the analyte's natural isotopic envelope .

Flunixin Meglumine Synthetic Process Monitoring and Impurity Profiling

Utilize 3-trifluoromethyl-2-methylaniline-d3 as a labeled intermediate for tracking synthetic yields and identifying process-related impurities during flunixin meglumine manufacture . The deuterated label allows differentiation between the labeled spike and native intermediates in complex reaction mixtures using LC-MS, enabling accurate mass balance calculations and impurity quantification without requiring extensive chromatographic separation .

Metabolic Pathway Tracing in Veterinary Pharmacokinetics

Employ 3-trifluoromethyl-2-methylaniline-d3 for in vivo or in vitro metabolism studies of flunixin or related NSAIDs in livestock species. The carbon-bound deuterium label is stable under physiological conditions and resists hydrogen-deuterium exchange in biological matrices , enabling accurate quantification of parent drug and metabolites in plasma, milk, and tissue homogenates without isotopic dilution artifacts .

Environmental Fate and Residue Analysis of Flunixin in Agricultural Matrices

Apply 3-trifluoromethyl-2-methylaniline-d3 as a surrogate standard or internal standard in LC-MS/MS methods for detecting flunixin residues in animal-derived food products (milk, meat) and environmental water samples. The deuterated internal standard compensates for matrix effects inherent in these complex sample types, enabling detection limits compliant with maximum residue limits (MRLs) established by regulatory agencies .

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